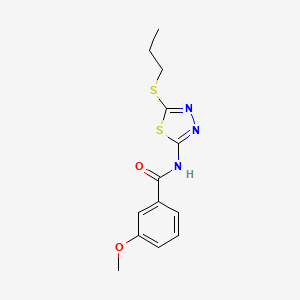

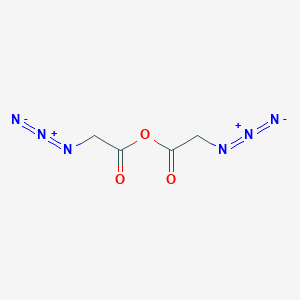

![molecular formula C22H16Cl2N2S B2502926 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline CAS No. 303149-47-5](/img/structure/B2502926.png)

2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly as histamine H4 receptor inverse agonists, antibacterial and antifungal agents, and AMPA receptor antagonists .

Synthesis Analysis

Quinazoline derivatives are typically synthesized through various methods, including the S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . Another approach involves the alkylation of quinazoline-4(3H)-thione with different alkylating agents to introduce various substituents onto the quinazoline core . The sulfonylation of quinazolin-4(3H)-ones has also been explored, with the position of sulfonylation being influenced by the substituents present at the 2-position of the quinazoline ring .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including regioselective sulfonylation and N- to O-sulfonyl migration . The reactivity of the quinazoline core can be altered by introducing different substituents, which can lead to the formation of novel heterocyclic compounds through reactions such as bromocyclization and heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of sulfanyl groups and other substituents can affect the compound's physicochemical properties, such as solubility and stability . The introduction of sulfonamide groups has been shown to improve the physicochemical properties of these compounds, which is beneficial for their potential as drug candidates . Additionally, the crystal structure and Hirshfeld surface analysis can provide detailed information about the intermolecular interactions and solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer and Biological Activity

Quinazoline and sulfonamide derivatives, including structures similar to 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline, have demonstrated significant biological activities, particularly in anticancer research. Novel sulfonamides incorporating benzo[g]quinazolinemoieties were designed and synthesized, showing effectiveness on multiple cell lines. Molecular docking studies highlighted their potential interaction within the active site of carbonic anhydrase IX, a target commonly expressed in some types of cancer cells (Ghorab et al., 2016).

Synthetic Chemistry and Heterocyclization

The compound's derivatives have been involved in extensive synthetic chemistry research. Novel sulfoxide derivatives in the benzodiazine series, including quinazolines, were synthesized, providing valuable insights into the chemical properties and potential applications of these compounds in various domains (Fur et al., 2004). Moreover, studies on the alkylation and heterocyclization of 4-(alkenylsulfanyl)quinazolines have contributed to the understanding of the compound's chemical behavior and potential in creating novel therapeutic agents (Bakhteeva et al., 2020).

Drug Design and Molecular Docking

The quinazoline derivatives have been explored in drug design, particularly for their anti-inflammatory properties. Analogue-based design and synthesis of 2,3-diaryl quinazolinones, and molecular docking analysis to understand the binding interactions with COX-2 enzyme, have highlighted the compound's potential as a non-ulcerogenic anti-inflammatory agent (Manivannan & Chaturvedi, 2011).

Synthetic Pathways and Chemical Transformations

The compound has been a subject of interest in exploring novel synthetic pathways and chemical transformations. For instance, transformations of 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one have led to the formation of new compounds, showcasing the versatility and potential of the compound's derivatives in various chemical processes (Markosyan et al., 2018).

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-[(4-chlorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2S/c23-17-9-5-15(6-10-17)13-21-25-20-4-2-1-3-19(20)22(26-21)27-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWUZVKYZVCGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

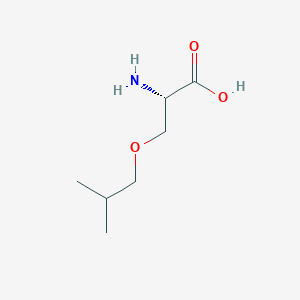

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

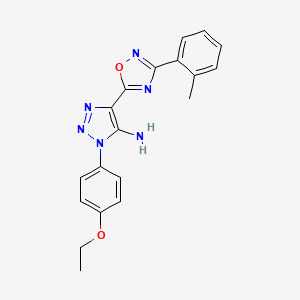

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

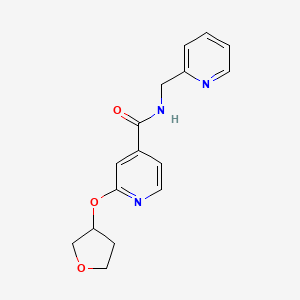

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)